Aszonalenin

Beschreibung

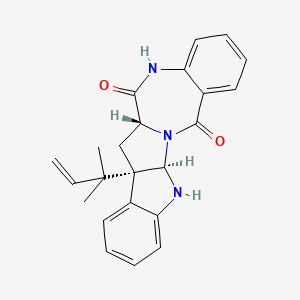

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-4-22(2,3)23-13-18-19(27)24-16-11-7-5-9-14(16)20(28)26(18)21(23)25-17-12-8-6-10-15(17)23/h4-12,18,21,25H,1,13H2,2-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLMMDWEIUEKEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12CC3C(=O)NC4=CC=CC=C4C(=O)N3C1NC5=CC=CC=C25 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398686 | |

| Record name | ASZONALENIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81797-27-5 | |

| Record name | ASZONALENIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ASZONALENIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aszonalenin: A Comprehensive Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of Aszonalenin, a mycotoxin with notable biological activity. The information presented herein is curated for professionals in the fields of chemical research, pharmacology, and drug development.

Introduction to this compound

This compound is a complex alkaloid metabolite produced by fungal species of the genera Aspergillus and Neosartorya, such as Aspergillus zonatus and Neosartorya tatenoi.[1][2][3] Classified as a hexahydropyrrolo[2,3-b]indole derivative, it is recognized for its neurotoxic properties.[1][2] The intricate pentacyclic structure of this compound has made it a subject of interest in synthetic chemistry and pharmacology.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is provided in the table below. This data is essential for the accurate identification and characterization of the compound in a laboratory setting.

| Identifier | Value |

| CAS Number | 81797-27-5 |

| Molecular Formula | C₂₃H₂₃N₃O₂ |

| Molar Mass | 373.456 g/mol |

| IUPAC Name | (2R,10S,12R)-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-4,6,8,15,17,19-hexaene-13,21-dione |

| SMILES | CC(C)(C=C)[C@]12C[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3[C@H]1NC5=CC=CC=C25 |

| InChI Key | AVLMMDWEIUEKEK-AAIMPIBUSA-N |

| Synonyms | NSC 374337 |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. |

Structural Details

The chemical structure of this compound is characterized by a complex, fused pentacyclic ring system. The IUPAC name, (2R,10S,12R)-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-4,6,8,15,17,19-hexaene-13,21-dione, precisely describes the stereochemistry and connectivity of the atoms within the molecule.

The Simplified Molecular-Input Line-Entry System (SMILES) string, CC(C)(C=C)[C@]12C[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3[C@H]1NC5=CC=CC=C25, provides a machine-readable representation of the structure, encoding its two-dimensional graph, including stereochemical information. This notation is particularly useful for computational chemistry applications and database searches.

A visual representation of the logical relationship between the different notations for this compound's structure is provided below.

Structural Notations for this compound

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis or isolation of this compound, as well as comprehensive studies on its signaling pathways, are subjects of ongoing research. The total synthesis of (+)-Aszonalenin has been reported, providing a basis for further investigation into its biological activities and potential therapeutic applications. For specific experimental methodologies, researchers are encouraged to consult primary literature, such as the work by Ruchti and Carreira (2014) on the iridium-catalyzed reverse prenylation for the total synthesis of (+)-Aszonalenin. A deeper dive into the biosynthetic pathways has identified a putative non-ribosomal peptide synthetase (AnaPS) and a prenyltransferase (AnaPT) in Neosartorya fischeri as key enzymes in the formation of the this compound scaffold.

Further research is required to fully elucidate the signaling pathways modulated by this compound and to establish standardized experimental protocols for its study. As more data becomes available, this guide will be updated to include this information.

References

A Technical Guide to Aszonalenin-Producing Fungal Species

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Aszonalenin is a prenylated indole alkaloid, a class of secondary metabolites known for their complex chemical structures and diverse biological activities. This compound and its derivatives are produced by a select group of filamentous fungi. The core structure features a diketopiperazine moiety derived from two amino acids and a reverse prenyl group attached to the indole ring of a tryptophan residue. This unique structural architecture has drawn interest from the scientific community for potential applications in drug discovery and development. This document provides a comprehensive overview of the fungal species known to produce this compound, the biosynthetic pathways involved, quantitative production data, and detailed experimental protocols for its study.

This compound-Producing Fungal Species

This compound and its acetylated form, acetylthis compound, are primarily produced by species within the genus Aspergillus and its teleomorph, Neosartorya. The following species have been identified as producers:

-

Neosartorya fischeri : This thermotolerant fungus is the most extensively studied producer of acetylthis compound.[1][2][3] The biosynthetic gene cluster responsible for its production has been identified and characterized from this species.[1][2]

-

Neosartorya spinosa : This species has been shown to produce both this compound and acetylthis compound.

-

Aspergillus zonatus : The initial discovery and structure elucidation of this compound was from a metabolite isolated from this species.

-

Aspergillus udagawae (teleomorph: Neosartorya udagawae) : While primarily studied as an emerging human pathogen, its secondary metabolite profile is of interest. While not explicitly confirmed as a major this compound producer in the reviewed literature, its close relation to other producing species warrants investigation.

Quantitative Production Data

Quantitative data on the volumetric yield (e.g., mg/L) of this compound from fungal cultures is not extensively reported in peer-reviewed literature. However, data from specific isolation experiments and the kinetic parameters of the biosynthetic enzymes provide valuable insights into production efficiency.

In a large-scale culture of Neosartorya spinosa on a milled rice medium, 250.5 mg of acetylthis compound was isolated from a culture extract fraction. In the same study, this compound was also isolated, though the final yield was not specified.

The key enzymes in the acetylthis compound biosynthesis in Neosartorya fischeri, AnaPT and AnaAT, have been biochemically characterized, and their kinetic parameters determined. This data is crucial for understanding the efficiency of the enzymatic conversions.

Table 1: Kinetic Parameters of Acetylthis compound Biosynthesis Enzymes in Neosartorya fischeri

| Enzyme | Substrate | K_m_ (μM) | Turnover Number (k_cat_) (s⁻¹) |

| AnaPT | Dimethylallyl diphosphate | 156 | 1.5 |

| (R)-benzodiazepinedione | 232 | 1.5 | |

| AnaAT | Acetyl coenzyme A | 96 | 0.14 |

| This compound | 61 | 0.14 | |

| Data sourced from biochemical investigation of recombinant enzymes. |

Biosynthesis of Acetylthis compound

The biosynthesis of acetylthis compound in Neosartorya fischeri is orchestrated by a three-gene cluster. The pathway involves the sequential action of a non-ribosomal peptide synthetase (NRPS), a prenyltransferase, and an acetyltransferase.

-

Dipeptide Formation : The pathway begins with the synthesis of a cyclic dipeptide, (R)-benzodiazepinedione, from L-tryptophan and a second amino acid. This reaction is catalyzed by the non-ribosomal peptide synthetase, AnaPS . During this synthesis, an epimerase domain within AnaPS is proposed to convert L-tryptophan to its D-tryptophan diastereomer, which is then incorporated into the dipeptide core.

-

Prenylation : The prenyltransferase AnaPT then catalyzes a reverse prenylation reaction. It transfers a dimethylallyl moiety from dimethylallyl diphosphate (DMAPP) to the C3 position of the indole ring of (R)-benzodiazepinedione, resulting in the formation of this compound.

-

Acetylation : In the final step, the acetyltransferase AnaAT catalyzes the transfer of an acetyl group from acetyl coenzyme A to the N1 position of the indoline moiety of this compound, yielding the final product, acetylthis compound.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the study of this compound and its producing fungi.

Fungal Cultivation and Metabolite Production

This protocol is based on methods used for Neosartorya fischeri and Neosartorya spinosa.

-

Strain Activation : Culture the desired fungal strain (e.g., N. fischeri NRRL 181) on Potato Dextrose Agar (PDA) plates at 30°C for 7-10 days until sporulation is observed.

-

Inoculum Preparation : Prepare a spore suspension by flooding the mature plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.

-

Large-Scale Culture (Solid-State) :

-

Substrate: Use a solid medium such as milled rice or wheat bran in large-capacity flasks (e.g., 1L Erlenmeyer flasks). For example, add 100g of milled rice and 120mL of distilled water to each flask.

-

Sterilization: Autoclave the flasks at 121°C for 20 minutes.

-

Inoculation: Inoculate each flask with 5 mL of the spore suspension.

-

Incubation: Incubate the flasks under static conditions at 30°C in the dark for 21-28 days.

-

Extraction and Isolation of this compound

This protocol outlines a general procedure for extracting and purifying this compound from solid-state cultures.

-

Extraction :

-

Combine the entire culture material (fungal biomass and substrate) from all flasks.

-

Submerge the material in methanol (MeOH) or ethyl acetate (EtOAc) at a 3:1 solvent-to-substrate ratio (v/w).

-

Macerate the mixture and allow it to steep for 24 hours at room temperature with occasional agitation.

-

Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue. Repeat the extraction process two more times.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Fractionation :

-

Resuspend the crude extract in a minimal amount of MeOH.

-

Subject the extract to vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on a C18 reversed-phase column.

-

Elute with a stepwise gradient of H₂O and MeOH (e.g., 100:0 to 0:100).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound and its derivatives.

-

-

Purification :

-

Pool the fractions rich in the target compounds.

-

Perform final purification using semi-preparative or preparative HPLC on a C18 column with an isocratic or shallow gradient mobile phase (e.g., acetonitrile/water) to obtain pure compounds.

-

Biochemical Characterization of Biosynthetic Enzymes (AnaPT & AnaAT)

This protocol is based on the characterization of recombinant enzymes expressed in E. coli.

-

Gene Cloning and Expression : Clone the coding sequences of anaPT and anaAT from N. fischeri into an appropriate expression vector (e.g., pQE series for His-tagging) and transform into an E. coli expression strain (e.g., BL21).

-

Protein Purification : Purify the His-tagged recombinant proteins from cell lysates using immobilized metal affinity chromatography (IMAC) on an Ni-NTA column.

-

AnaPT (Prenyltransferase) Assay :

-

Prepare a reaction mixture (total volume 100 µL) containing: 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.5 mM (R)-benzodiazepinedione, 0.5 mM DMAPP, and 5-10 µg of purified AnaPT.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding 100 µL of ice-cold methanol.

-

Analyze the product formation (this compound) by HPLC.

-

-

AnaAT (Acetyltransferase) Assay :

-

Prepare a reaction mixture (total volume 100 µL) containing: 50 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, 0.5 mM this compound, 0.5 mM acetyl coenzyme A, and 5-10 µg of purified AnaAT.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction and analyze product formation (acetylthis compound) by HPLC.

-

Structure Elucidation

The identity and structure of the purified compounds should be confirmed using standard spectroscopic methods.

-

Mass Spectrometry (MS) : Determine the molecular weight and elemental composition using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Elucidate the chemical structure by performing 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Experimental Workflow Visualization

The overall process from fungal culture to pure compound analysis can be visualized as a logical workflow.

References

The Biosynthesis of Aszonalenin in Aspergillus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aszonalenin and its derivatives are prenylated indole alkaloids produced by several species of the genus Aspergillus, including Aspergillus fischerianus (formerly Neosartorya fischeri) and Aspergillus terreus. These compounds have garnered interest in the scientific community due to their complex chemical structures and potential biological activities. Understanding the biosynthetic pathway of this compound is crucial for elucidating the enzymatic machinery involved, enabling metabolic engineering efforts to produce novel derivatives, and potentially harnessing these compounds for therapeutic applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the key enzymes, intermediates, quantitative data, and detailed experimental protocols.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, herein referred to as the 'ana' cluster, which has been identified and characterized in Aspergillus fischerianus.[1][2] This cluster harbors the genes encoding the core enzymes responsible for the stepwise synthesis of the this compound scaffold. The key genes and their corresponding enzymes are:

-

anaPS : Encodes a non-ribosomal peptide synthetase (NRPS) that catalyzes the initial condensation of the precursor amino acids.

-

anaPT : Encodes a prenyltransferase responsible for the introduction of a dimethylallyl moiety to the cyclic dipeptide core.[2][3]

-

anaAT : Encodes an acetyltransferase that carries out the final modification to produce Acetylthis compound.[3]

While the cluster is well-characterized in A. fischerianus, related compounds found in A. terreus suggest a conserved biosynthetic logic in other Aspergillus species.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a three-step enzymatic cascade, commencing with the formation of a cyclic dipeptide, followed by prenylation and subsequent acetylation.

-

Dipeptide Formation by AnaPS : The pathway is initiated by the non-ribosomal peptide synthetase, AnaPS. This multidomain enzyme is proposed to activate and condense L-tryptophan and L-alanine to form a cyclic dipeptide intermediate, (R)-benzodiazepinedione. Interestingly, feeding experiments have demonstrated the incorporation of L-tryptophan, yet the resulting this compound possesses an (R) configuration at the corresponding stereocenter. This suggests that an epimerase domain within AnaPS likely converts L-tryptophan to D-tryptophan either before or during the formation of the cyclic dipeptide.

-

Prenylation by AnaPT : The second and key step in the formation of the this compound core structure is a reverse prenylation reaction catalyzed by the prenyltransferase, AnaPT. This enzyme transfers a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C3 position of the indole ring of (R)-benzodiazepinedione. This reaction not only attaches the prenyl group but also facilitates a cyclization, forming the characteristic pyrroloindoline ring system of this compound.

-

Acetylation by AnaAT : In the final step of the pathway leading to Acetylthis compound, the acetyltransferase AnaAT catalyzes the N-acetylation of this compound. Using acetyl coenzyme A (acetyl-CoA) as the acetyl donor, AnaAT modifies the N1 position of the indoline moiety to yield Acetylthis compound.

Pathway Diagram

Caption: Biosynthetic pathway of this compound and Acetylthis compound.

Quantitative Data

The kinetic parameters of the key enzymes AnaPT and AnaAT have been determined, providing insights into their catalytic efficiency.

| Enzyme | Substrate | Km (µM) | Vmax (nmol·min⁻¹·mg⁻¹) | Turnover Number (s⁻¹) |

| AnaPT | (R)-Benzodiazepinedione | 232 | 445 | 1.5 |

| Dimethylallyl diphosphate (DMAPP) | 156 | |||

| AnaAT | This compound | 61 | 147 | 0.14 |

| Acetyl Coenzyme A | 96 |

Experimental Protocols

Overexpression and Purification of His₆-tagged AnaPT and AnaAT

A common method for obtaining purified enzymes for in vitro characterization involves heterologous expression in Escherichia coli.

-

Gene Cloning : The coding sequences of anaPT and anaAT are amplified from the genomic DNA of A. fischerianus and cloned into an appropriate expression vector (e.g., pQE series) containing a hexahistidine (His₆) tag.

-

Heterologous Expression : The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown in a suitable medium (e.g., LB broth) at 37°C to an optical density (OD₆₀₀) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance the yield of soluble protein, the cultures are subsequently incubated at a lower temperature, such as 16-20°C, for 12-16 hours.

-

Protein Purification :

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Cell lysis is achieved through sonication or high-pressure homogenization, followed by centrifugation to remove cell debris.

-

The soluble His₆-tagged proteins are purified from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

The purified proteins are dialyzed against a storage buffer and their purity is assessed by SDS-PAGE.

-

In Vitro Enzyme Assays

-

Reaction Mixture : A typical reaction mixture (100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 0.5 mM (R)-benzodiazepinedione, 1 mM DMAPP, and 5-10 µg of purified AnaPT enzyme.

-

Incubation : The reaction is incubated at 30°C for 1-2 hours.

-

Reaction Termination and Product Extraction : The reaction is stopped by the addition of an equal volume of an organic solvent such as ethyl acetate. The mixture is vortexed and centrifuged to separate the phases. The organic layer containing the product is collected, evaporated to dryness, and redissolved in methanol for analysis.

-

Reaction Mixture : A typical reaction mixture (100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 0.5 mM this compound, 1 mM acetyl-CoA, and 5-10 µg of purified AnaAT enzyme.

-

Incubation : The reaction is incubated at 30°C for 1-2 hours.

-

Reaction Termination and Product Extraction : The reaction is terminated and the product is extracted using the same procedure as for the AnaPT assay.

Product Analysis

The products of the enzymatic reactions are typically analyzed using the following methods:

-

High-Performance Liquid Chromatography (HPLC) : To separate and quantify the enzymatic products.

-

Mass Spectrometry (MS) : To determine the molecular weight of the products and confirm the addition of the prenyl and acetyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the precise chemical structure of the products.

Experimental Workflow for Gene Function and Pathway Elucidation

The characterization of biosynthetic gene clusters in fungi often follows a systematic workflow.

Caption: A typical experimental workflow for characterizing a fungal secondary metabolite biosynthetic pathway.

-

Genome Mining and BGC Identification : Putative biosynthetic gene clusters (BGCs) are identified in the genome of the producing organism using bioinformatics tools like antiSMASH.

-

Gene Knockout Studies : To confirm the involvement of the identified BGC in this compound production, targeted gene knockouts of the core genes (anaPS, anaPT, anaAT) can be performed using techniques like CRISPR/Cas9 or homologous recombination.

-

Metabolic Profiling of Mutants : The metabolic profiles of the wild-type and mutant strains are compared using HPLC and MS to identify the loss of this compound production in the mutants and the potential accumulation of biosynthetic intermediates.

-

Heterologous Expression of Pathway Genes : The entire BGC or individual genes can be expressed in a heterologous host, such as Aspergillus nidulans or yeast, to confirm their ability to produce this compound or its intermediates.

-

In Vitro Enzyme Assays : As described above, individual enzymes are expressed, purified, and their catalytic activity is characterized in vitro.

-

Structural Elucidation : The structures of any accumulated intermediates and the final products are determined using spectroscopic methods, primarily NMR and MS.

-

Pathway Reconstruction : Based on the data from the above experiments, the complete biosynthetic pathway is elucidated.

Regulation of the this compound Biosynthetic Gene Cluster

The regulation of secondary metabolite biosynthesis in Aspergillus is complex and often involves pathway-specific transcription factors and global regulators that respond to environmental cues. While specific regulatory elements for the this compound (ana) gene cluster have not been reported, general regulatory mechanisms in Aspergillus suggest potential control points:

-

Pathway-Specific Transcription Factors : Many fungal BGCs contain a transcription factor within the cluster that controls the expression of the biosynthetic genes. The ana cluster may contain such a regulator.

-

Global Regulators : Global regulatory proteins, such as LaeA, are known to control the expression of multiple secondary metabolite gene clusters in Aspergillus species in response to developmental and environmental signals like light, pH, and nutrient availability.

-

Environmental Factors : The production of secondary metabolites is often tightly regulated by culture conditions, including nutrient sources (carbon and nitrogen), temperature, and pH.

Conclusion

The elucidation of the this compound biosynthetic pathway in Aspergillus fischerianus has provided a clear roadmap of the enzymatic transformations leading to this complex natural product. The characterization of the non-ribosomal peptide synthetase, prenyltransferase, and acetyltransferase offers valuable targets for synthetic biology and metabolic engineering approaches. Future research aimed at understanding the regulatory networks governing the expression of the ana gene cluster and exploring the substrate flexibility of the biosynthetic enzymes will be pivotal in unlocking the full potential of this fascinating class of fungal metabolites for drug discovery and development.

References

- 1. Complex regulation of the aflatoxin biosynthesis gene cluster of Aspergillus flavus in relation to various combinations of water activity and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters | Springer Nature Experiments [experiments.springernature.com]

Aszonalenin mechanism of action as a neurotoxin

An In-depth Technical Guide on the Neurotoxic Mechanism of Action of Aszonalenin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes the currently available, though limited, scientific information regarding the neurotoxic mechanism of action of this compound. Direct experimental evidence detailing its specific molecular targets and signaling pathways in the nervous system is scarce in publicly accessible literature. Therefore, some sections of this guide are based on data from structurally related compounds and derivatives, which should be considered as potential, yet unconfirmed, mechanisms for this compound itself.

Introduction

This compound is a mycotoxin belonging to the indole alkaloid class, produced by fungi of the Aspergillus genus. Structurally, it is characterized by a complex polycyclic system. While broadly classified as a neurotoxin, the precise molecular mechanisms underlying its toxicity to the nervous system are not well-elucidated. This guide aims to provide a comprehensive overview of the current understanding of this compound's neurotoxic action, drawing from available data on this compound, its derivatives, and structurally similar compounds.

Postulated Mechanisms of Neurotoxicity

The neurotoxic effects of this compound are likely multifactorial, involving interactions with key components of neuronal signaling. Based on indirect evidence and the activity of related compounds, two primary hypotheses for its mechanism of action can be proposed: modulation of GABAergic neurotransmission and antagonism of neurokinin receptors.

Interference with GABAergic Systems

There is suggestive, albeit indirect, evidence linking this compound's derivatives to the GABAergic system. The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its disruption can lead to hyperexcitability and neurotoxicity.

A commercial supplier has categorized epi-aszonalenin A, a derivative of this compound, as a psychoactive agent and listed it among compounds related to the GABA receptor[1]. While this does not constitute direct scientific evidence, it suggests a potential interaction. Furthermore, other fungal indole alkaloids have been reported to interact with GABA receptors. For instance, an isocoumarin derivative from Neosartorya quadricincta has been identified as a GABA receptor ligand[2]. Given the structural similarities within this class of compounds, it is plausible that this compound could also modulate GABA receptor function.

Proposed Mechanism: this compound may act as an antagonist or a negative allosteric modulator of GABAA receptors. This would reduce the inhibitory tone in neuronal circuits, leading to an imbalance in excitatory and inhibitory signaling. Such a disruption could result in neuronal hyperexcitability, excitotoxicity, and ultimately, cell death.

Antagonism of Neurokinin (Substance P) Receptors

A more substantiated hypothesis for the mechanism of action of this compound-related compounds involves the antagonism of neurokinin receptors, particularly the NK1 receptor, for which Substance P is the endogenous ligand.

A study on WIN 64821, an indole alkaloid produced by an Aspergillus species, demonstrated its activity as a competitive antagonist of the NK1 receptor[3]. This compound was shown to inhibit the binding of Substance P to its receptor and block its functional effects[3]. Additionally, a commercial source lists epi-aszonalenin A as a Substance P inhibitor[4].

Proposed Mechanism: Substance P and its receptor, NK1, are involved in a variety of physiological processes in the nervous system, including pain transmission, inflammation, and cell survival. By acting as an antagonist at the NK1 receptor, this compound could disrupt these neuroprotective and modulatory pathways. Chronic blockade of NK1 receptors could lead to neuronal dysfunction and apoptosis.

Cellular and Molecular Effects

While direct studies on the cellular effects of this compound on neurons are limited, research on its derivative, epi-aszonalenin A, in the context of cancer, provides insights into the signaling pathways it may modulate.

Epi-aszonalenin A has been shown to inhibit the PI3K/AKT and MAPK signaling pathways. These pathways are crucial for cell survival, proliferation, and differentiation, including in neurons. Inhibition of these pro-survival pathways could be a contributing factor to this compound's neurotoxicity.

Furthermore, many mycotoxins are known to induce neurotoxicity through the generation of oxidative stress and the induction of apoptosis. While not specifically demonstrated for this compound, this represents a common mechanism for this class of toxins.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 or Ki values, that specifically characterizes the neurotoxic effects of this compound on neuronal cells or its binding affinity to neuronal receptors. The following table summarizes the available data for a related Aspergillus-derived indole alkaloid, WIN 64821, which may serve as a preliminary reference point.

| Compound | Target | Assay | Value | Reference |

| WIN 64821 | NK1 Receptor (Human Astrocytoma U-373 MG cells) | Substance P Binding Inhibition (Ki) | 0.24 µM | |

| WIN 64821 | NK1 Receptor (Rat Submaxillary Membranes) | Substance P Binding Inhibition (Ki) | 7.89 µM | |

| WIN 64821 | NK2 Receptor (Human Tissue) | NKA Binding Inhibition | 0.26 µM | |

| WIN 64821 | NK3 Receptor | Senktide Binding Inhibition (Ki) | 15.2 µM | |

| WIN 64821 | NK1 Receptor (Guinea Pig Ileum) | Functional Antagonism (pA2) | 6.6 | |

| WIN 64821 | NK1 Receptor (Human Astrocytoma U-373 MG cells) | SP-induced Ca2+ Efflux Inhibition (IC50) | 0.6 µM | |

| WIN 64821 | NK2 Receptor (Rat Vas Deferens) | Eledoisin-induced Contractility Inhibition (IC50) | 3.4 µM |

Experimental Protocols

Detailed experimental protocols for assessing the neurotoxicity of this compound are not available in the current literature. However, based on standard neurotoxicology assays, a workflow to investigate its mechanism of action can be proposed.

Proposed Experimental Workflow for this compound Neurotoxicity Assessment

Caption: Proposed experimental workflow for elucidating the neurotoxic mechanism of this compound.

Signaling Pathways

Based on the postulated mechanisms, the following diagrams illustrate the potential signaling pathways affected by this compound.

Postulated this compound-Induced Disruption of GABAergic Inhibition

Caption: Hypothetical antagonistic action of this compound on GABAA receptor signaling.

Postulated this compound-Induced Blockade of Neurokinin-1 Receptor Signaling

Caption: Hypothetical antagonistic action of this compound on Neurokinin-1 receptor signaling.

Conclusion and Future Directions

The current body of scientific literature strongly suggests that this compound is a neurotoxin, but the precise mechanism of action remains to be definitively elucidated. The most compelling, though indirect, evidence points towards potential antagonism of GABAA receptors or neurokinin-1 receptors. Further research is critically needed to validate these hypotheses. This should include direct receptor binding studies, electrophysiological analysis of this compound's effects on neuronal activity, and in vivo studies to characterize its neurotoxic profile. A clearer understanding of this compound's mechanism of action will be invaluable for risk assessment and the development of potential therapeutic interventions for mycotoxin-related neurotoxicity.

References

Physical and chemical properties of Aszonalenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aszonalenin is a prenylated indole alkaloid metabolite produced by fungi of the Neosartorya and Aspergillus genera. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound and its derivatives. The document consolidates available data on its molecular structure, spectroscopic characteristics, and solubility. Furthermore, it delves into the biological activities of this compound and its stereoisomers, with a particular focus on the anti-cancer properties of epi-aszonalenin A through the inhibition of the NF-κB signaling pathway. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and drug development efforts.

Physical and Chemical Properties

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₃N₃O₂ | PubChem |

| Molecular Weight | 373.45 g/mol | Biosynth[1] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. | Bioaustralis Fine Chemicals[2] |

| XLogP3 | 4.2 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 2 | PubChem (Computed) |

| Exact Mass | 373.17902698 g/mol | PubChem (Computed) |

| Monoisotopic Mass | 373.17902698 g/mol | PubChem (Computed) |

| Topological Polar Surface Area | 61.4 Ų | PubChem (Computed) |

| Heavy Atom Count | 28 | PubChem (Computed) |

| Formal Charge | 0 | PubChem (Computed) |

| Complexity | 704 | PubChem (Computed) |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, extensive data is available for its acetylated derivative, Acetylthis compound (C₂₅H₂₅N₃O₃), which provides valuable insight into the core structure.

High-Resolution Mass Spectrometry (HRMS) of Acetylthis compound

High-resolution mass spectrometry is crucial for confirming the elemental composition of a molecule.

| Adduct Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 416.1969 | 416.1969 |

| [M+Na]⁺ | 438.1788 | 438.1788 |

Data sourced from a technical guide on Acetylthis compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Acetylthis compound

¹H and ¹³C NMR data are essential for the structural elucidation of organic molecules. The following data were recorded in CDCl₃.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Acetylthis compound (in CDCl₃) Note: This data is for Acetylthis compound, a derivative of this compound.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 2 | 70.1 | 5.95 (s) |

| 3 | 77.5 | - |

| 3a | 134.5 | - |

| 4 | 124.9 | 7.18 (d, 7.8) |

| 5 | 123.0 | 7.02 (t, 7.5) |

| 6 | 129.2 | 7.30 (t, 7.7) |

| 7 | 115.8 | 6.81 (d, 7.8) |

| 7a | 142.9 | - |

| 8 | 165.8 | - |

| 10 | 163.4 | - |

| 11a | 59.9 | 4.38 (d, 9.9) |

| 12 | 138.8 | - |

| 13 | 128.5 | 7.53 (d, 7.6) |

| 14 | 129.7 | 7.42 (t, 7.6) |

| 15 | 126.2 | 7.23 (t, 7.5) |

| 16 | 132.8 | 8.16 (d, 8.3) |

| 16a | 124.5 | - |

| 1' | 42.9 | - |

| 2' | 144.5 | 6.09 (dd, 17.5, 10.8) |

| 3' | 113.8 | 5.08 (d, 10.8), 5.06 (d, 17.5) |

| 4' | 24.9 | 1.15 (s) |

| 5' | 24.1 | 1.12 (s) |

| N-Ac | 170.2, 26.8 | 2.65 (s) |

Data sourced from a technical guide on Acetylthis compound.

Biological Activity and Mechanism of Action

This compound and its stereoisomers exhibit notable biological activities. This compound itself has demonstrated anti-biofilm properties. A stereoisomer, epi-aszonalenin A, has shown significant anti-cancer activity by inhibiting tumor invasion and metastasis.

Inhibition of the NF-κB Signaling Pathway by epi-Aszonalenin A

The anti-cancer effects of epi-aszonalenin A are attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is common in many cancers.

Epi-aszonalenin A has been shown to inhibit the phosphorylation of IκB-α (inhibitor of kappa B alpha) and the p65 subunit of NF-κB. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB-α. Upon stimulation by various signals, IκB-α is phosphorylated and subsequently degraded, allowing the p65 subunit to translocate to the nucleus and activate the transcription of target genes. By preventing the phosphorylation of IκB-α and p65, epi-aszonalenin A effectively blocks the nuclear translocation of p65 and downstream gene activation.

Caption: Inhibition of the NF-κB signaling pathway by epi-Aszonalenin A.

Experimental Protocols

Total Synthesis of (+)-Aszonalenin

The synthesis of (+)-Aszonalenin can be achieved through a multi-step process that prominently features a diastereoselective iridium-catalyzed reverse prenylation of a tryptophan derivative. This key step constructs the hexahydropyrrolo[2,3-b]indole core of the molecule.

Caption: General workflow for the total synthesis of (+)-Aszonalenin.

Anti-Biofilm Assay (Crystal Violet Method)

This protocol provides a general method for assessing the anti-biofilm activity of a compound.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

This compound stock solution

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at the optimal temperature (e.g., 37°C).

-

Biofilm Formation: Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05). Add 100 µL of the diluted culture to the wells of a 96-well plate. Add 100 µL of media containing the desired concentrations of this compound. Include a vehicle control (media with the same concentration of the solvent used for the this compound stock). Incubate the plate for 24-48 hours at the optimal temperature without shaking.

-

Washing: Gently remove the planktonic cells by inverting the plate and tapping it on a paper towel. Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the plate thoroughly with water to remove excess stain.

-

Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Caption: Workflow for the crystal violet anti-biofilm assay.

In Vitro Anti-Cancer Activity Assessment

The following outlines a general workflow for evaluating the anti-cancer properties of a compound like epi-aszonalenin A.

Cell Viability Assay (e.g., CCK-8 or MTT):

-

Seed cancer cells (e.g., HT1080) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add the viability reagent (CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

Cell Invasion Assay (Transwell Assay):

-

Coat the upper chamber of a Transwell insert with a basement membrane extract (e.g., Matrigel).

-

Seed cancer cells in serum-free medium in the upper chamber.

-

Add the test compound to both the upper and lower chambers. The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum).

-

Incubate for a period that allows for cell invasion (e.g., 24 hours).

-

Remove non-invading cells from the upper surface of the insert.

-

Fix and stain the invading cells on the lower surface of the insert.

-

Count the number of invading cells under a microscope.

Western Blot Analysis:

-

Treat cancer cells with the test compound for a specified time.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-IκB-α, p65).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

Caption: General workflow for in vitro anti-cancer activity assessment.

Conclusion

This compound and its analogs represent a class of natural products with significant potential for further investigation. While a complete physicochemical profile of this compound remains to be fully elucidated, the available data on its structure, solubility, and the biological activities of its stereoisomers provide a strong foundation for future research. The detailed mechanism of action of epi-aszonalenin A in inhibiting the NF-κB pathway highlights a promising avenue for the development of novel anti-cancer therapeutics. The experimental protocols provided in this guide are intended to facilitate the replication and expansion of these findings, ultimately contributing to a more comprehensive understanding of this intriguing class of molecules.

References

Aszonalenin Derivatives: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aszonalenin and its derivatives represent a class of prenylated indole alkaloids produced by various species of fungi, particularly within the genus Aspergillus. These complex natural products have garnered significant interest in the scientific community due to their intricate chemical structures and potential therapeutic applications. This technical guide provides a comprehensive overview of this compound derivatives, detailing their natural sources, biosynthetic pathways, biological activities, and the experimental protocols for their isolation and characterization.

Natural Occurrence of this compound Derivatives

This compound derivatives are primarily isolated from fungal species. The specific derivatives and their yields can vary depending on the fungal strain and culture conditions. Key producing organisms include Aspergillus zonatus, Neosartorya fischeri (also known as Aspergillus fischeri), and Aspergillus novofumigatus.[1] A summary of the known this compound derivatives and their natural sources is presented in Table 1.

Table 1: Natural Occurrence of this compound Derivatives

| Derivative Name | Producing Organism(s) | Reported Yield | References |

| This compound | Aspergillus zonatus | Data not available | [2] |

| Acetylthis compound | Neosartorya fischeri | Data not available | [3] |

| epi-Aszonalenin A | Aspergillus novofumigatus | Data not available | |

| epi-Aszonalenin B | Aspergillus novofumigatus | Data not available | |

| epi-Aszonalenin C | Aspergillus novofumigatus | Data not available |

Biosynthesis of this compound and Acetylthis compound

The biosynthesis of this compound and its acetylated form, acetylthis compound, has been primarily studied in Neosartorya fischeri. The pathway involves a series of enzymatic reactions catalyzed by a dedicated gene cluster. The key enzymes are a non-ribosomal peptide synthetase (AnaPS), a prenyltransferase (AnaPT), and an acetyltransferase (AnaAT).

The biosynthetic process begins with the condensation of L-tryptophan and anthranilic acid by AnaPS to form a benzodiazepinedione precursor. Subsequently, AnaPT catalyzes the crucial reverse prenylation at the C3 position of the indole ring of this precursor, leading to the formation of this compound. Finally, AnaAT facilitates the acetylation of this compound at the N1 position of the indoline moiety to produce acetylthis compound.

Biological Activities of this compound Derivatives

This compound derivatives have been investigated for a range of biological activities, with preliminary studies indicating their potential as therapeutic agents. The primary activities reported are α-glucosidase inhibition and antinociceptive effects.

α-Glucosidase Inhibitory Activity

Certain this compound derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[4] Inhibition of this enzyme can delay glucose absorption and may be beneficial in the management of type 2 diabetes. Quantitative data on the α-glucosidase inhibitory activity of this compound derivatives is summarized in Table 2.

Table 2: α-Glucosidase Inhibitory Activity of this compound Derivatives

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | References |

| This compound Derivative (unspecified) | Potent inhibitory activity | Acarbose | 376.3 ± 2.7 | [4] |

Further quantitative data for specific this compound derivatives is currently limited in the literature.

Antinociceptive Activity

Studies have also explored the antinociceptive (pain-relieving) properties of this compound derivatives. The crude ethyl acetate extract of Aspergillus fischeri containing acetylthis compound, along with purified acetylthis compound, has shown effects in the late phase of the formalin test in mice, suggesting potential anti-inflammatory-mediated analgesic activity.

Table 3: Antinociceptive Activity of this compound Derivatives

| Compound/Extract | Animal Model | Test | Observed Effect | References |

| Crude extract of A. fischeri | Mice | Acetic acid-induced writhing | Antinociceptive activity | |

| Crude extract of A. fischeri | Mice | Formalin test | Antinociceptive activity | |

| Acetylthis compound | Mice | Formalin test (late phase) | Antinociceptive activity |

Experimental Protocols

The following section outlines the detailed methodologies for the isolation, purification, and structure elucidation of this compound derivatives from fungal cultures.

Fungal Cultivation and Metabolite Production

-

Strain and Culture Medium: Obtain a pure culture of the desired Aspergillus or Neosartorya species (e.g., A. zonatus, N. fischeri). Cultivate the fungus on a suitable solid or liquid medium to promote secondary metabolite production. A common solid medium is rice, while liquid media such as potato dextrose broth (PDB) can also be used.

-

Inoculation and Incubation: Inoculate the sterilized medium with the fungal spores or mycelia. Incubate the cultures under appropriate conditions of temperature (typically 25-30°C) and light (often in the dark) for a period of 2 to 4 weeks to allow for sufficient growth and metabolite accumulation.

Extraction of Secondary Metabolites

-

Solid Culture Extraction: For solid-state fermentation (e.g., on rice), break up the culture and extract exhaustively with an organic solvent such as ethyl acetate or a mixture of methanol and chloroform (1:1 v/v). This can be done by soaking the culture in the solvent overnight with shaking.

-

Liquid Culture Extraction: For liquid cultures, separate the mycelia from the broth by filtration. Extract the culture filtrate with an immiscible organic solvent like ethyl acetate. The mycelia can be separately extracted with a more polar solvent like methanol or acetone.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of this compound Derivatives

-

Initial Fractionation: Subject the crude extract to an initial fractionation step. This can be achieved by liquid-liquid partitioning between solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) or by vacuum liquid chromatography (VLC) on silica gel.

-

Column Chromatography: Further purify the fractions containing the target compounds using column chromatography. Silica gel is a common stationary phase, with a gradient elution system of increasing polarity (e.g., n-hexane to ethyl acetate, followed by ethyl acetate to methanol).

-

High-Performance Liquid Chromatography (HPLC): For final purification, employ preparative or semi-preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid. Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 233 nm).

Structure Elucidation

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments. The samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Optical Rotation: Measure the specific rotation to determine the stereochemistry of the chiral centers.

References

- 1. Aspergillus zonatus - Wikipedia [en.wikipedia.org]

- 2. Kimura, Y., Hamasaki, T., Nakajima, H. and Isogai, A. (1982) Structure of this compound, a New Metabolite of Aspergillus zonatus. Tetrahedron Letters, 23, 225-228. - References - Scientific Research Publishing [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Biological Insights into Aszonalenin: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Aszonalenin, a natural product isolated from the fungus Neosartorya spinosa IFM 47025. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for its characterization, and insights into its biological activity related to the NF-κB signaling pathway.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been utilized to determine the precise molecular weight and elemental composition of this compound.

| Parameter | Value |

| Molecular Ion | [M+H]⁺ |

| Measured m/z | Data not available in the searched resources. |

| Molecular Formula | Data not available in the searched resources. |

| Calculated Mass | Data not available in the searched resources. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom within the this compound molecule, respectively. This data is crucial for confirming its intricate ring system and stereochemistry.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Specific chemical shifts, multiplicities, and coupling constants for each proton in this compound are not available in the searched resources. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) [ppm] |

| Specific chemical shifts for each carbon in this compound are not available in the searched resources. |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the unambiguous structural identification of natural products like this compound. The following sections outline the general methodologies employed for NMR and MS analysis of fungal secondary metabolites.

Isolation of this compound

This compound was isolated from the culture extract of the fungus Neosartorya spinosa IFM 47025. The isolation process typically involves:

-

Fermentation: Culturing the fungus on a suitable medium (e.g., milled rice) to promote the production of secondary metabolites.

-

Extraction: Extracting the fungal culture with an organic solvent, such as methanol or ethyl acetate.

-

Fractionation: Partitioning the crude extract between immiscible solvents (e.g., acetonitrile and n-hexane) to separate compounds based on polarity.

-

Chromatography: Further purification using techniques like silica gel column chromatography to isolate the pure compound.[1]

Mass Spectrometry Analysis

HR-ESI-MS analysis is performed to obtain high-accuracy mass data. A general protocol involves:

-

Instrumentation: A high-resolution mass spectrometer (e.g., LTQ Orbitrap) equipped with an electrospray ionization source.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol).

-

Ionization Mode: Positive ion mode ([M+H]⁺) is commonly used for this class of compounds.

-

Data Acquisition: Full scan mass spectra are acquired over a specific m/z range.

NMR Spectroscopy Analysis

1D and 2D NMR experiments are conducted to elucidate the complete chemical structure. A typical workflow includes:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D NMR: Acquisition of ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons.

-

2D NMR: Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons.

The following diagram illustrates a general workflow for the isolation and structural elucidation of fungal metabolites.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

Recent studies have identified this compound as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer.

The canonical NF-κB signaling cascade is initiated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.

This compound's inhibitory activity on this pathway suggests its potential as a lead compound for the development of novel anti-inflammatory or anti-cancer therapeutics. The precise mechanism of inhibition by this compound is a subject of ongoing research.

The following diagram illustrates the canonical NF-κB signaling pathway and a hypothetical point of intervention for this compound.

References

Methodological & Application

Aszonalenin: From Fungal Source to Purified Compound

Application Notes and Protocols for Researchers in Drug Development

These application notes provide a comprehensive overview of Aszonalenin, a prenylated indole alkaloid with noteworthy biological activities. This document details the biosynthetic origin of this compound, protocols for its extraction from the source fungus, subsequent purification, and chemical modification. Furthermore, it summarizes the current understanding of its biological effects and associated signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a mycotoxin belonging to the benzodiazepine class of compounds, characterized by a complex polycyclic structure. It is a secondary metabolite produced by the fungus Neosartorya fischeri (also known as Aspergillus fischerianus), a species found in various environments. This compound has garnered scientific interest due to its potential as a bioactive molecule, exhibiting anti-biofilm and anti-cancer properties.[1] Understanding the extraction and purification of this compound is a critical first step in unlocking its full therapeutic potential and enabling further investigation into its mechanism of action and structure-activity relationships. This document provides detailed protocols for its isolation and purification, intended for use by researchers and professionals in the field of drug development.

Biosynthesis of this compound

The biosynthesis of this compound in Neosartorya fischeri is a multi-step enzymatic process orchestrated by a specific gene cluster.[2] The pathway commences with the condensation of L-tryptophan and anthranilic acid to form a cyclic dipeptide, which then undergoes prenylation and cyclization to yield this compound. A subsequent acetylation step can convert this compound to Acetylthis compound.[2][3]

The key enzymes involved in this pathway are:

-

AnaPS (Non-ribosomal peptide synthetase): Catalyzes the initial formation of the dipeptide core from L-tryptophan and anthranilic acid.[2]

-

AnaPT (Prenyltransferase): Introduces a dimethylallyl group to the dipeptide, a crucial step for the formation of the characteristic prenylated indole structure of this compound.

-

AnaAT (Acetyltransferase): Catalyzes the final acetylation of this compound to form Acetylthis compound.

Below is a diagram illustrating the biosynthetic pathway of this compound and its subsequent conversion to Acetylthis compound.

Caption: Biosynthetic pathway of this compound and Acetylthis compound.

Experimental Protocols

This section provides detailed protocols for the fermentation of Neosartorya fischeri, followed by the extraction and purification of this compound. A subsequent protocol for the chemical synthesis of Acetylthis compound from purified this compound is also included.

Protocol 1: Fermentation of Neosartorya fischeri for this compound Production

This protocol describes the cultivation of Neosartorya fischeri in a liquid medium to promote the production of secondary metabolites, including this compound.

Materials:

-

Neosartorya fischeri culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator shaker

-

Autoclave

Procedure:

-

Activation of Fungal Culture: Inoculate Neosartorya fischeri onto PDA plates and incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

-

Seed Culture Preparation: Aseptically transfer a few agar plugs of the sporulating culture into a flask containing 100 mL of sterile PDB. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days to generate a seed culture.

-

Production Culture: Inoculate a larger volume of PDB (e.g., 1 L) with the seed culture (5-10% v/v).

-

Fermentation: Incubate the production culture at 25-28°C on a rotary shaker at 150 rpm for 14-21 days. The extended fermentation period allows for the accumulation of secondary metabolites.

-

Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or a similar filter. The mycelium and the broth should be processed for extraction.

Protocol 2: Extraction of this compound from Fungal Culture

This protocol outlines the solvent-based extraction of this compound from both the fungal mycelium and the culture broth.

Materials:

-

Fungal mycelium and culture broth from Protocol 1

-

Ethyl acetate

-

Methanol

-

Separatory funnel

-

Rotary evaporator

-

Beakers and flasks

Procedure:

-

Mycelium Extraction:

-

Homogenize the harvested mycelium in a blender with ethyl acetate (e.g., 500 mL of solvent per 100 g of wet mycelium).

-

Stir the mixture at room temperature for 4-6 hours.

-

Filter the mixture to separate the solvent from the mycelial debris.

-

Repeat the extraction of the mycelial residue with fresh ethyl acetate to ensure complete extraction.

-

Combine the ethyl acetate extracts.

-

-

Culture Broth Extraction:

-

Transfer the culture broth to a large separatory funnel.

-

Extract the broth three times with an equal volume of ethyl acetate.

-

Combine all ethyl acetate layers.

-

-

Concentration of Crude Extract:

-

Combine the ethyl acetate extracts from both the mycelium and the culture broth.

-

Dry the combined extract over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Allow the silica gel to settle, and then wash the column with hexane.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of the eluate.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under a UV lamp.

-

-

Isolation of this compound:

-

Combine the fractions containing the pure this compound (as determined by TLC).

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

-

Protocol 4: N-Acetylation of this compound to Acetylthis compound

This protocol details the chemical synthesis of Acetylthis compound from purified this compound.

Materials:

-

Purified this compound

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified this compound in anhydrous pyridine.

-

Acetylation: Cool the solution to 0°C in an ice bath and add acetic anhydride dropwise with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.

-

Quenching and Work-up:

-

Quench the reaction by the slow addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure Acetylthis compound.

-

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from fungal fermentation to the purification of this compound and its subsequent acetylation.

Caption: Workflow for this compound extraction and purification.

Quantitative Data

The following tables summarize key quantitative data related to this compound and the enzymes involved in its biosynthesis.

Table 1: Physicochemical Properties of this compound and Acetylthis compound

| Property | This compound | Acetylthis compound | Reference |

| Molecular Formula | C₂₃H₂₃N₃O₂ | C₂₅H₂₅N₃O₃ | |

| Molecular Weight | 373.4 g/mol | 415.5 g/mol | , |

| Monoisotopic Mass | 373.17902698 Da | 415.18959167 Da | , |

Table 2: Kinetic Parameters of Enzymes in this compound Biosynthesis

| Enzyme | Substrate | Kₘ (µM) | Turnover Number (s⁻¹) | Reference |

| AnaPT | Dimethylallyl diphosphate | 156 | 1.5 | |

| (R)-Benzodiazepinedione | 232 | 1.5 | ||

| AnaAT | This compound | 61 | 0.14 | |

| Acetyl Coenzyme A | 96 | 0.14 |

Biological Activity and Signaling Pathways

This compound and its analogues have demonstrated promising biological activities. This compound itself has been identified as an alkaloid with significant anti-biofilm activity, suggesting its potential in combating infections resistant to conventional antibiotics.

Furthermore, a stereoisomer of this compound, epi-aszonalenin A, has been shown to possess anti-cancer properties by inhibiting tumor invasion and metastasis. The mechanism of action for this anti-tumor effect has been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival, and its dysregulation is often implicated in cancer.

The diagram below provides a simplified representation of the NF-κB signaling pathway that is inhibited by epi-aszonalenin A.

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for the extraction, purification, and further study of this compound. The detailed methodologies, from fungal fermentation to chemical modification, are designed to be readily applicable in a research setting. The summarized quantitative data and biological context offer a solid foundation for further investigations into the therapeutic potential of this intriguing fungal metabolite. As research into natural products continues to be a vital component of drug discovery, a thorough understanding of compounds like this compound is paramount.

References

Application Note: Quantitative Analysis of Aszonalenin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Aszonalenin, a fungal secondary metabolite. The described protocol is applicable for the analysis of this compound in fungal culture extracts and other relevant matrices. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and expected performance characteristics, to facilitate accurate and reproducible quantification of this compound for research and drug development purposes.

Introduction

This compound is a mycotoxin produced by various species of fungi, including those from the Aspergillus and Penicillium genera. As a secondary metabolite, its presence and concentration in fungal cultures and contaminated materials are of significant interest to researchers in natural product chemistry, toxicology, and pharmacology. Accurate quantification of this compound is crucial for understanding its biosynthesis, biological activity, and potential impact. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, sensitive, and specific technique for the analysis of such fungal metabolites. This application note provides a detailed protocol for the quantification of this compound, adapted from established methods for similar fungal benzodiazepine alkaloids.

Data Presentation

The following table summarizes the key parameters and expected performance characteristics of the HPLC method for this compound quantification. These values are representative and may vary depending on the specific instrumentation and analytical standards used. Method validation would be required to establish performance characteristics for a specific laboratory and application.

| Parameter | Value |

| HPLC Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or Gradient (application dependent) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Detection Wavelength | 254 nm |

| Expected Retention Time | ~15 - 20 minutes (dependent on gradient) |

| Linearity Range (Estimated) | 0.5 - 100 µg/mL |

| Limit of Detection (LOD) (Estimated) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) (Estimated) | ~0.3 µg/mL |

| Accuracy (Recovery %) | 95 - 105% |

| Precision (%RSD) | < 2% |

Experimental Protocols

Sample Preparation from Fungal Culture

A systematic approach is essential for the efficient extraction of this compound from fungal cultures prior to HPLC analysis.

Materials:

-

Fungal culture of a known this compound-producing strain

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Dimethyl sulfoxide (DMSO)

-

Methanol or Acetonitrile

-

0.22 µm syringe filters

Protocol:

-

After the desired incubation period, homogenize the entire fungal culture (both mycelia and broth).

-

Extract the homogenized culture three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Dissolve the dried crude extract in a minimal amount of DMSO to create a concentrated stock solution.

-

For HPLC analysis, dilute the stock solution with the mobile phase to a concentration within the expected linear range of the assay.

-

Filter the final sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Method Protocol

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase column (5 µm, 4.6 x 250 mm).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

-

Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Gradient Program (Example):

-

0-5 min: 10% B

-

5-25 min: 10-90% B (linear gradient)

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

Calibration:

-

Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range would be from 0.5 µg/mL to 100 µg/mL.

-

Inject each calibration standard into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is desirable.

Sample Analysis:

-

Inject the prepared and filtered sample extracts into the HPLC system.

-

Identify the this compound peak based on its retention time, which should match that of the reference standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for this compound quantification by HPLC.

Signaling Pathways and Logical Relationships

The analytical process for this compound quantification follows a logical sequence of steps designed to ensure accuracy and reproducibility. The relationship between these steps can be visualized as a decision and processing pathway.

Caption: Logical flow of the HPLC quantification process.

Application Notes and Protocols: Total Synthesis of (+)-Aszonalenin

For Researchers, Scientists, and Drug Development Professionals

Abstract